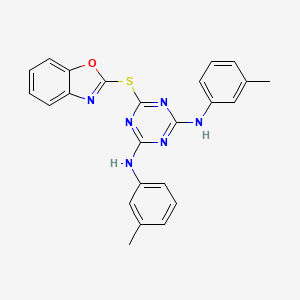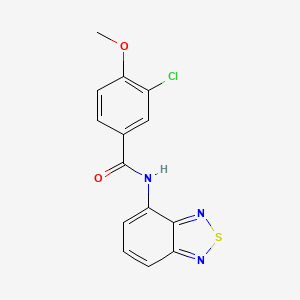![molecular formula C14H11N3O3S B15037400 N'-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B15037400.png)
N'-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a prop-2-en-1-ylidene linkage, and a thiophene-2-carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide typically involves the condensation of 2-nitrobenzaldehyde with thiophene-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process. The reaction mixture is typically heated under reflux conditions to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions may be adjusted to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl and thiophene moieties may play a crucial role in binding to target molecules and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide
- N’-[(1E,2Z)-3-(2-nitrophenyl)-2-propen-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide is unique due to the presence of the thiophene moiety, which imparts distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-[(E)-[(Z)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c18-14(13-8-4-10-21-13)16-15-9-3-6-11-5-1-2-7-12(11)17(19)20/h1-10H,(H,16,18)/b6-3-,15-9+ |
InChI Key |
APNMOOQPFHLKOS-KYEGVASXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C=N\NC(=O)C2=CC=CS2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NNC(=O)C2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15037323.png)

![Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15037329.png)

![pentyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B15037338.png)
![2-(4-Benzyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15037343.png)
![(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15037349.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B15037351.png)
![N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]benzamide](/img/structure/B15037356.png)

![(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B15037365.png)
![3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15037367.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B15037368.png)
![2-(1,3-Benzoxazol-2-ylamino)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B15037384.png)
